

In-Depth Technical Guide to 2,6-Dimethyl-4-heptanone

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-heptanone

Cat. No.: B141440

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dimethyl-4-heptanone**, a versatile ketone with significant applications in industrial and research settings. This document details its chemical synonyms, physical and chemical properties, relevant experimental protocols, and metabolic pathways to support its use in laboratory and drug development contexts.

Chemical Synonyms and Identifiers

2,6-Dimethyl-4-heptanone is known by several names in scientific and commercial literature. Proper identification is crucial for accurate sourcing and regulatory compliance.

Identifier Type	Value
IUPAC Name	2,6-dimethylheptan-4-one
Common Names	Diisobutyl ketone (DIBK), Isovalerone
CAS Number	108-83-8
Other Synonyms	s-Diisopropylacetone, Valerone, DIBK, Diisobutylchetone, 4-Heptanone, 2,6-dimethyl-

Quantitative Data

The following tables summarize the key physical and chemical properties of **2,6-Dimethyl-4-heptanone**.

Table 1: General and Physical Properties

Property	Value
Molecular Formula	C ₉ H ₁₈ O
Molecular Weight	142.24 g/mol
Appearance	Colorless liquid
Odor	Mild, sweet
Density	0.808 g/mL at 25 °C
Boiling Point	165-170 °C
Flash Point	49 °C (120.2 °F)
Vapor Pressure	1.7 mmHg at 20 °C
Vapor Density	4.9 (vs air)
Solubility in Water	Insoluble

Table 2: Chromatographic and Spectroscopic Data

Property	Value
Refractive Index (n _{20/D})	1.412
Beilstein Registry Number	1743163
MDL Number	MFCD00008940
PubChem Substance ID	24856550

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections provide protocols for the analysis and use of **2,6-Dimethyl-4-heptanone**.

Analytical Protocol: NIOSH Method 1300 for Ketones

This method outlines the procedure for the determination of **2,6-Dimethyl-4-heptanone** (referred to as Diisobutyl ketone) in the air using gas chromatography with a flame ionization detector (GC-FID).

3.1.1. Sampling

- **Sampler:** Use a solid sorbent tube, specifically a coconut shell charcoal tube (100 mg/50 mg).
- **Flow Rate:** Calibrate a personal sampling pump to a flow rate between 0.01 and 0.2 L/min.
- **Sample Volume:** Collect a total sample volume between 1 and 10 liters.
- **Procedure:** Immediately before sampling, break the ends of the sorbent tube. Attach the sampler to the personal sampling pump with flexible tubing.
- **Post-Sampling:** After sampling, cap the ends of the tube and pack securely for shipment.

3.1.2. Sample Preparation

- Place the front and back sorbent sections of the sampler into separate vials.
- Add 1.0 mL of carbon disulfide (CS₂) to each vial.
- Attach a crimp cap to each vial.
- Allow the vials to stand for 30 minutes with occasional agitation to ensure complete desorption of the analyte.

3.1.3. Gas Chromatography Analysis

- **Instrument:** Gas chromatograph equipped with a flame ionization detector (FID).

- Column: Glass (3.5 m x 6-mm ID), packed with 10% SP2100 0.1% Carbowax 1500 on Chromosorb WHP (or an equivalent).
- Carrier Gas: Nitrogen or Helium at 30 mL/min.
- Temperatures:
 - Injector: 250 °C
 - Detector: 300 °C
 - Column: 50 °C to 170 °C at a rate of 10 °C/min.
- Injection Volume: 5 µL.

3.1.4. Calibration and Quality Control

- Prepare a series of working standards by adding known amounts of **2,6-Dimethyl-4-heptanone** to carbon disulfide in 10-mL volumetric flasks.
- Analyze the standards along with the samples and blanks.
- Construct a calibration graph by plotting the peak area versus the mass of the analyte.
- The estimated limit of detection (LOD) is 0.02 mg per sample.

Application in Extraction: A General Protocol

2,6-Dimethyl-4-heptanone is an effective solvent for liquid-liquid extractions in pharmaceutical and chemical analysis. Below is a generalized protocol for the extraction of a neutral organic compound from an aqueous solution.

3.2.1. Materials

- Aqueous solution containing the target analyte.
- **2,6-Dimethyl-4-heptanone** (extraction solvent).
- Separatory funnel of appropriate volume.

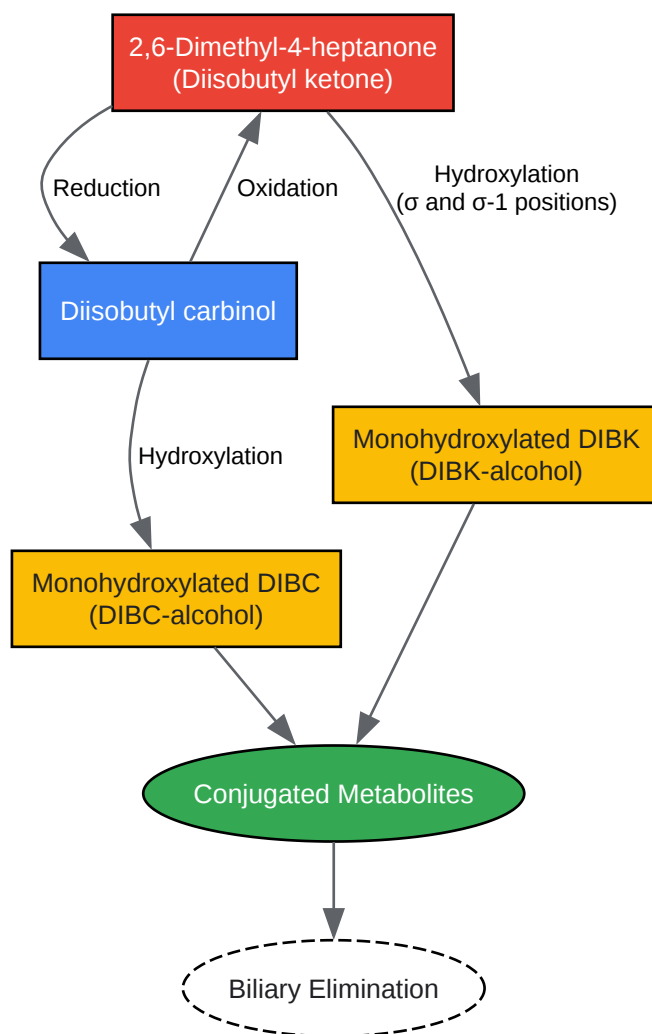
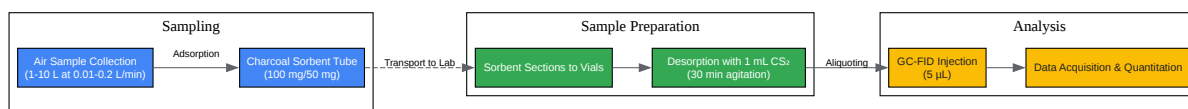
- Beakers or Erlenmeyer flasks for collecting the layers.
- Sodium sulfate (anhydrous) for drying the organic layer.
- Rotary evaporator for solvent removal.

3.2.2. Procedure

- **Preparation:** Ensure the separatory funnel is clean, and the stopcock is properly greased and closed. Place the separatory funnel in a ring stand.
- **Addition of Solutions:** Pour the aqueous solution containing the analyte into the separatory funnel. Subsequently, add a predetermined volume of **2,6-Dimethyl-4-heptanone**. The volume ratio will depend on the partition coefficient of the analyte.
- **Extraction:** Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and shake gently for 1-2 minutes. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.
- **Phase Separation:** Place the separatory funnel back in the ring stand and allow the layers to fully separate. **2,6-Dimethyl-4-heptanone** is less dense than water and will form the upper organic layer.
- **Layer Collection:** Carefully drain the lower aqueous layer into a beaker. Then, pour the upper organic layer containing the extracted analyte out through the top opening of the funnel into a separate flask. This prevents re-contamination of the organic layer with any residual aqueous phase near the stopcock.
- **Drying:** Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any dissolved water.
- **Solvent Removal:** The solvent can be removed using a rotary evaporator to yield the concentrated analyte.

Visualized Pathways and Workflows

The following diagrams illustrate key processes involving **2,6-Dimethyl-4-heptanone**.



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